molecular formula C13H11BrFNO2 B7934715 4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide

4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide

Cat. No. B7934715
M. Wt: 312.13 g/mol
InChI Key: DTGSDJNZUVKFCB-UHFFFAOYSA-N
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Description

4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide is a useful research compound. Its molecular formula is C13H11BrFNO2 and its molecular weight is 312.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide involves the reaction of 4-fluorobenzylamine with pyridine-4-carboxylic acid, followed by quaternization with methyl bromide.

Starting Materials
4-fluorobenzylamine, pyridine-4-carboxylic acid, methyl bromide

Reaction
Step 1: 4-fluorobenzylamine is reacted with pyridine-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate 4-Carboxy-1-(4-fluorobenzyl)pyridine., Step 2: The intermediate is then quaternized with methyl bromide in the presence of a base such as triethylamine to form the final product, 4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2.BrH/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17;/h1-8H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGSDJNZUVKFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-1-(4-fluorobenzyl)pyridinium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.